molecular formula C12H12O3 B354379 1-(6-Methoxy-3-methylbenzofuran-2-yl)ethanone CAS No. 23911-57-1

1-(6-Methoxy-3-methylbenzofuran-2-yl)ethanone

Cat. No.: B354379
CAS No.: 23911-57-1
M. Wt: 204.22g/mol
InChI Key: ICSNQAOCHLZCKL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Methoxy-3-methylbenzofuran-2-yl)ethanone can be synthesized through several methods. One common approach involves the condensation of substituted or unsubstituted o-hydroxyacetophenone with ω-bromoacetophenone or ethyl bromoacetate in the presence of a base such as potassium carbonate in dimethylformamide (DMF). This reaction typically requires heating to facilitate the formation of the benzofuran ring .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis. This method offers advantages such as shorter reaction times, higher yields, and more convenient operation compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxy-3-methylbenzofuran-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted benzofuran derivatives .

Scientific Research Applications

1-(6-Methoxy-3-methylbenzofuran-2-yl)ethanone has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to its biological activity, including antimicrobial and antiproliferative properties.

    Medicine: Research explores its potential therapeutic applications, such as anticancer and neuroprotective agents.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-3-methylbenzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, such as enzyme inhibition or receptor binding. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

  • 1-(6-Methoxy-2-methylbenzofuran-3-yl)ethanone
  • 1-(6-Methoxy-3-methyl-1-benzofuran-2-yl)ethanone

Comparison: 1-(6-Methoxy-3-methylbenzofuran-2-yl)ethanone is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(6-methoxy-3-methyl-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-7-10-5-4-9(14-3)6-11(10)15-12(7)8(2)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSNQAOCHLZCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001252632
Record name 1-(6-Methoxy-3-methyl-2-benzofuranyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23911-57-1
Record name 1-(6-Methoxy-3-methyl-2-benzofuranyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23911-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methoxy-3-methyl-2-benzofuranyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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